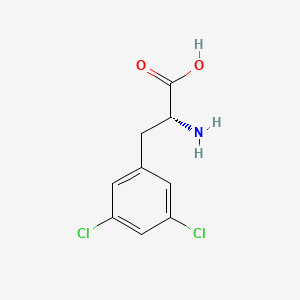![molecular formula C13H18BrNO2 B1374877 (S)-[1-(4-Bromophenyl)ethyl]carbamic acid tert-butyl ester CAS No. 847728-89-6](/img/structure/B1374877.png)
(S)-[1-(4-Bromophenyl)ethyl]carbamic acid tert-butyl ester
Übersicht
Beschreibung
“(S)-[1-(4-Bromophenyl)ethyl]carbamic acid tert-butyl ester” is a chemical compound with the empirical formula C13H18BrNO2 . It is a solid substance . The CAS number for this compound is 847728-89-6 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC@HBr)NC(=O)OC(C)(C)C . This indicates that the compound contains a bromophenyl group, an ethyl group, and a tert-butyl carbamate group . Physical And Chemical Properties Analysis
This compound has a molecular weight of 300.19 g/mol . It is a solid substance . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the available resources .Wissenschaftliche Forschungsanwendungen
Synthetic Studies and Crystallography
- The compound has been used in synthetic and crystallographic studies, similar to its analogs such as (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester. These compounds are characterized using techniques like FT-NMR and FT-IR spectroscopy, and their crystal structures are determined through X-ray diffraction studies (Kant, Singh, & Agarwal, 2015).
Development of Novel Protecting Groups
- Compounds like 9-(4-bromophenyl)-9-fluorenyl, which share structural similarities, have been developed as novel safety-catch amine protection groups. These are used in palladium-catalyzed cross-coupling reactions, showcasing the potential of similar bromophenyl compounds in synthetic chemistry (Surprenant & Lubell, 2006).
Role in Organic Syntheses
- Compounds structurally related to (S)-[1-(4-Bromophenyl)ethyl]carbamic acid tert-butyl ester, such as N-(tert-Butoxycarbonyl)-L-valine methyl ester, play a significant role in organic syntheses, especially in the synthesis of oxazolidinones and related derivatives, which are useful as chiral auxiliaries (Brenner, Vecchia, Leutert, & Seebach, 2003).
Use in Polymer Science
- Similar tert-butyl esters have been used in the synthesis of water-soluble dendritic macromolecules and in the design of hydrophilic aliphatic polyesters. These applications demonstrate the compound's potential in creating advanced materials with specific properties (Pesak, Moore, & Wheat, 1997), (Trollsås, Lee, Mecerreyes, Löwenhielm, Möller, Miller, & Hedrick, 2000).
Photochemical Studies
- Research has been conducted on the photolysis of N-substituted O-alkylurethanes, which could provide insights into the photochemical behavior of similar compounds like (S)-[1-(4-Bromophenyl)ethyl]carbamic acid tert-butyl ester (Schultze, 1973).
Eigenschaften
IUPAC Name |
tert-butyl N-[(1S)-1-(4-bromophenyl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-9(10-5-7-11(14)8-6-10)15-12(16)17-13(2,3)4/h5-9H,1-4H3,(H,15,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECPRZHCNCDSET-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Br)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90719932 | |
| Record name | tert-Butyl [(1S)-1-(4-bromophenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90719932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-[1-(4-Bromophenyl)ethyl]carbamic acid tert-butyl ester | |
CAS RN |
847728-89-6 | |
| Record name | tert-Butyl [(1S)-1-(4-bromophenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90719932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



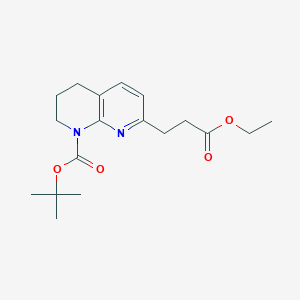
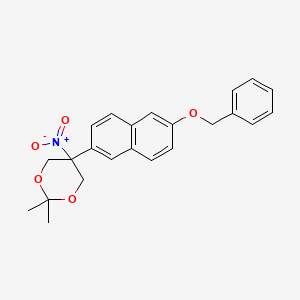
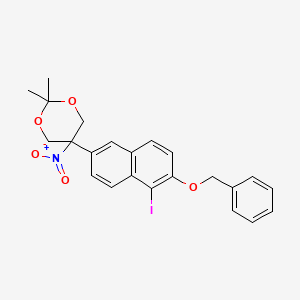
![tert-Butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B1374799.png)

![3-Oxo-1,8-dioxa-4,11-diaza-spiro[5.6]dodecane-11-carboxylic acid tert-butyl ester](/img/structure/B1374802.png)
![Cis-Tert-Butyl8-Oxo-3,3A,8,8A-Tetrahydroindeno[2,1-C]Pyrrole-2(1H)-Carboxylate](/img/structure/B1374803.png)
![{2-[(4-Benzylphenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1374805.png)

![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid](/img/structure/B1374809.png)
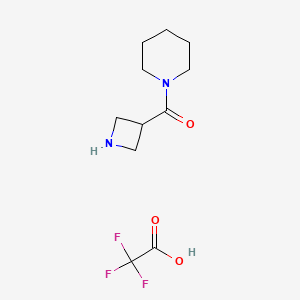
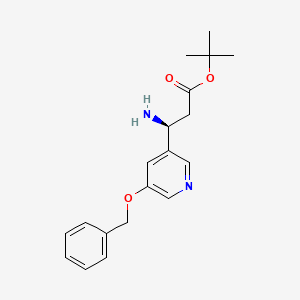
![6-Boc-2-hydroxy-6-azaspiro[3.5]nonane](/img/structure/B1374812.png)
